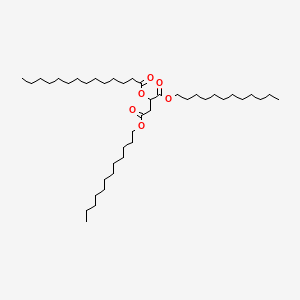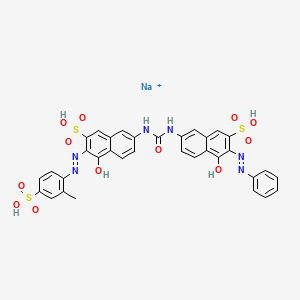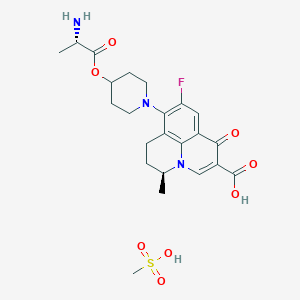
Alalevonadifloxacin mesylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alalevonadifloxacin mesylate is a broad-spectrum fluoroquinolone antibiotic developed by Wockhardt Bio AG. It is a prodrug of levonadifloxacin, designed to enhance oral bioavailability. This compound is primarily used to treat infections caused by Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and other difficult-to-treat bacterial infections .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of alalevonadifloxacin mesylate involves multiple steps, starting with the preparation of the L-alanine ester of levonadifloxacin. The key steps include:
Formation of the L-alanine ester: This involves the reaction of levonadifloxacin with L-alanine in the presence of suitable coupling agents.
Mesylation: The ester is then reacted with methanesulfonic acid to form the mesylate salt
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process includes rigorous purification steps to ensure the removal of genotoxic impurities such as methyl methane sulfonate, ethyl methane sulfonate, and isopropyl methane sulfonate .
Chemical Reactions Analysis
Types of Reactions
Alalevonadifloxacin mesylate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed to release the active drug, levonadifloxacin.
Oxidation and Reduction: These reactions can modify the quinolone core, affecting its antibacterial activity.
Substitution: The piperidine ring can undergo substitution reactions, potentially altering the compound’s pharmacokinetic properties
Common Reagents and Conditions
Hydrolysis: Typically performed under acidic or basic conditions.
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Various nucleophiles can be used for substitution reactions
Major Products
Levonadifloxacin: The primary product formed from hydrolysis.
Modified Quinolones: Products formed from oxidation, reduction, and substitution reactions
Scientific Research Applications
Alalevonadifloxacin mesylate has several scientific research applications:
Chemistry: Used as a model compound to study the synthesis and reactivity of fluoroquinolones.
Biology: Investigated for its effects on bacterial DNA gyrase and topoisomerase IV.
Medicine: Extensively studied for its efficacy against MRSA and other resistant bacterial strains. .
Industry: Utilized in the development of new antibacterial agents and formulations
Mechanism of Action
Alalevonadifloxacin mesylate exerts its antibacterial effects by inhibiting bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication, transcription, and repair. By binding to these targets, this compound prevents the supercoiling of bacterial DNA, leading to cell death .
Comparison with Similar Compounds
Similar Compounds
Levonadifloxacin: The active form of alalevonadifloxacin mesylate, used intravenously.
Moxifloxacin: Another fluoroquinolone with a similar mechanism of action but different spectrum of activity.
Levofloxacin: A widely used fluoroquinolone with a broader spectrum but less potent against MRSA
Uniqueness
This compound is unique due to its enhanced oral bioavailability and potent activity against resistant bacterial strains, including MRSA. Its ability to be administered orally makes it a valuable option for outpatient treatment of severe infections .
Properties
CAS No. |
948895-94-1 |
|---|---|
Molecular Formula |
C23H30FN3O8S |
Molecular Weight |
527.6 g/mol |
IUPAC Name |
(12S)-8-[4-[(2S)-2-aminopropanoyl]oxypiperidin-1-yl]-7-fluoro-12-methyl-4-oxo-1-azatricyclo[7.3.1.05,13]trideca-2,5,7,9(13)-tetraene-3-carboxylic acid;methanesulfonic acid |
InChI |
InChI=1S/C22H26FN3O5.CH4O3S/c1-11-3-4-14-18-15(20(27)16(21(28)29)10-26(11)18)9-17(23)19(14)25-7-5-13(6-8-25)31-22(30)12(2)24;1-5(2,3)4/h9-13H,3-8,24H2,1-2H3,(H,28,29);1H3,(H,2,3,4)/t11-,12-;/m0./s1 |
InChI Key |
QFROQFYGNZZJJU-FXMYHANSSA-N |
Isomeric SMILES |
C[C@H]1CCC2=C3N1C=C(C(=O)C3=CC(=C2N4CCC(CC4)OC(=O)[C@H](C)N)F)C(=O)O.CS(=O)(=O)O |
Canonical SMILES |
CC1CCC2=C3N1C=C(C(=O)C3=CC(=C2N4CCC(CC4)OC(=O)C(C)N)F)C(=O)O.CS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



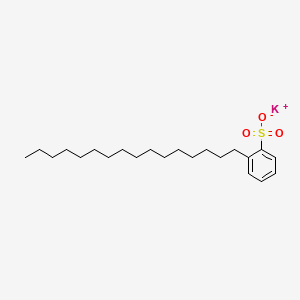

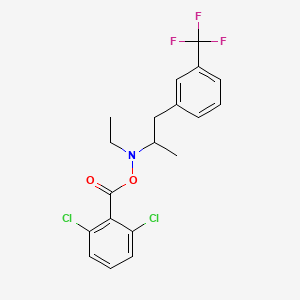
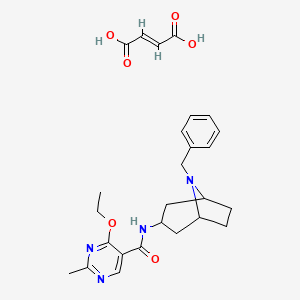
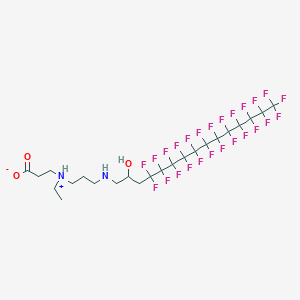
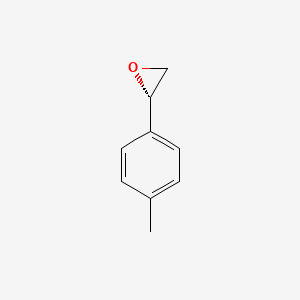
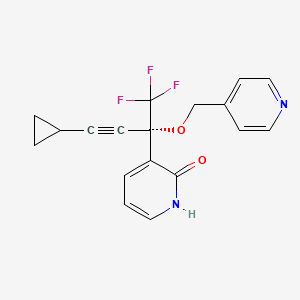
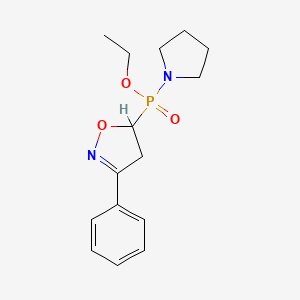
![(1R,2Z,4R,6S)-2-[2-(diethylamino)ethoxymethylidene]-4,7,7-trimethylbicyclo[4.1.0]heptan-3-one;2-hydroxypropane-1,2,3-tricarboxylic acid](/img/structure/B12756280.png)
